N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide
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Overview
Description
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide is a complex organic compound with the molecular formula C18H17Cl3N4O2S and a molecular weight of 459.785 g/mol . This compound is known for its unique structure, which includes an acetylamino group, a trichloroethyl group, and a benzamide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide typically involves multiple steps. One common method includes the reaction of 3-(acetylamino)aniline with a carbothioylating agent to form the intermediate product. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while reduction could produce an amine derivative .
Scientific Research Applications
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(((3-(acetylamino)anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-4-methoxybenzamide
- N-(1-(((4-(acetylamino)anilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide
- 3-methoxy-N-(2,2,2-trichloro-1-(((2,5-dimethoxyanilino)carbothioyl)amino)ethyl)benzamide
Uniqueness
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H17Cl3N4O2S |
---|---|
Molecular Weight |
459.8 g/mol |
IUPAC Name |
N-[1-[(3-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]benzamide |
InChI |
InChI=1S/C18H17Cl3N4O2S/c1-11(26)22-13-8-5-9-14(10-13)23-17(28)25-16(18(19,20)21)24-15(27)12-6-3-2-4-7-12/h2-10,16H,1H3,(H,22,26)(H,24,27)(H2,23,25,28) |
InChI Key |
XVDBGTCAWMCQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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